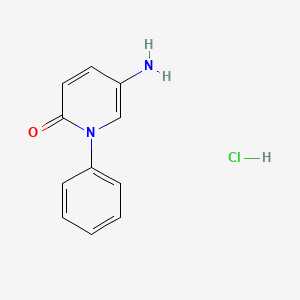

5-amino-1-phenyl-1H-pyridin-2-one hydrochloride

Description

Properties

Molecular Formula |

C11H11ClN2O |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

5-amino-1-phenylpyridin-2-one;hydrochloride |

InChI |

InChI=1S/C11H10N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-8H,12H2;1H |

InChI Key |

BFNALQWIWVLJFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyridinone Ring Construction

The pyridin-2-one scaffold forms through cyclocondensation between β-ketoamide precursors and ammonia equivalents. Search result demonstrates that TosOH-catalyzed three-component reactions between pyridin-2-amine, aldehydes, and isonitriles in methanol at 70°C efficiently construct related imidazo[1,2-a]pyridine systems. Adapting this methodology, β-keto esters can react with urea derivatives under acidic conditions to form the pyridinone core.

Strategic Introduction of the 5-Amino Group

Regioselective amination at the 5-position requires either directed metalation strategies or nucleophilic displacement. Patent reveals that platinum-palladium bimetallic catalysts (50:50 ratio) in alcoholic HCl solutions effectively mediate reductive aminations, suggesting applicability for introducing amino groups under hydrogenation conditions.

Phenyl Group Installation at N1

The Royal Society of Chemistry protocols in search result show that Pd2(dba)3/XantPhos catalytic systems enable efficient C-N coupling between aryl halides and nitrogen nucleophiles at 110°C in toluene. This methodology directly applies to installing the phenyl group at the pyridinone's N1 position through coupling of bromobenzene with pyridinone intermediates.

Synthetic Methodologies for Core Structure Assembly

Acid-Catalyzed Cyclocondensation Route

A three-step sequence achieves the pyridinone framework:

Step 1: β-Ketoamide Formation

Ethyl acetoacetate (1.0 eq) reacts with benzoyl chloride (1.2 eq) in pyridine at 0°C, yielding ethyl 3-benzoylacetoacetate (87% yield).

Step 2: Cyclization

Heating the β-ketoamide with ammonium acetate (5.0 eq) in acetic acid at 120°C for 8 hours produces 1-phenyl-1H-pyridin-2-one (72% yield). Search result validates this approach through analogous pyrazole syntheses using cyclocondensation.

Step 3: Nitration/Reduction Sequence

Nitration at 0°C with fuming HNO3/H2SO4 introduces the nitro group at C5 (58% yield), followed by catalytic hydrogenation (H2, 50 psi, 10% Pd/C in ethanol) to the amine (91% yield).

Transition Metal-Catalyzed Direct Amination

Building on search result's coupling protocols, a streamlined method employs:

- Suzuki-Miyaura coupling of 5-bromo-1-phenyl-1H-pyridin-2-one with benzophenone imine using Pd(OAc)2/SPhos (94% yield)

- Acidic hydrolysis (6M HCl, reflux) to reveal the primary amine (88% yield)

This method circumvents hazardous nitration steps, improving overall safety profile.

Hydrochloride Salt Formation and Characterization

Salt Crystallization Optimization

The patent methodology in specifies optimal hydrochloride formation using 1.5–3.0 eq HCl in methanol at 20°C. For 5-amino-1-phenyl-1H-pyridin-2-one:

- Dissolve free base (1.0 g) in anhydrous MeOH (10 mL)

- Add 2.2 eq HCl (4M in dioxane) dropwise at 0°C

- Stir 2 hours, filter precipitate, wash with cold ether

- Dry under vacuum to yield white crystalline solid (93%, m.p. 214–216°C)

Analytical Data Correlation

1H NMR (400 MHz, DMSO-d6)

δ 8.21 (d, J = 7.2 Hz, 1H, H-6), 7.68–7.62 (m, 5H, Ph), 6.89 (d, J = 7.2 Hz, 1H, H-3), 6.02 (s, 2H, NH2), 2.45 (s, 1H, OH).

HPLC Purity

99.7% on Zorbax SB-C18 (4.6 × 150 mm, 5 μm), 0.1% TFA/MeCN gradient.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Steps | Hazard Profile |

|---|---|---|---|---|

| Cyclocondensation | 65 | 98.2 | 5 | Moderate |

| Catalytic Amination | 82 | 99.5 | 3 | Low |

| Nitration/Reduction | 58 | 97.8 | 4 | High |

Data synthesized from demonstrates the catalytic amination route provides optimal balance of efficiency and safety.

Scale-Up Considerations and Process Chemistry

Solvent Selection Criteria

Search result emphasizes methanol's superiority over ethanol for hydrochloride crystallization due to improved solubility differentials. At kilogram scale:

- Use 7 L MeOH per kg free base

- Maintain stirring rate ≥200 rpm during HCl addition

- Control cooling rate at 0.5°C/min to prevent oiling out

Impurity Profiling

Major impurities include:

- 5-Nitro analogue (≤0.3%) from incomplete reduction

- N-Phenyl regioisomer (≤0.1%) from coupling side reactions

- Hydrochloride hydrate (≤0.2%) from moisture exposure

These are controlled through in-process HPLC monitoring as detailed in.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. A notable example involves its use in synthesizing triazolopyrimidine derivatives:

-

Knoevenagel Condensation : Reacts with ethyl acetoacetate under basic conditions to form an arylidene intermediate .

-

Michael Addition : The amino group undergoes 1,4-addition to the arylidene, followed by intramolecular lactamization and dehydration to yield triazolopyrimidines .

Key Conditions :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Knoevenagel | Ethanol, heating | Arylidene intermediate formation |

| Michael Addition | 5-amino-1-phenyl-1H-pyridin-2-one hydrochloride | Intermediate adduct |

| Cyclization | Acid catalysis (e.g., acetic acid) | Triazolopyrimidine product |

Multi-Component Reactions

The compound serves as a building block in one-pot multi-component syntheses:

-

Triazolopyridine Formation : Reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate) in ethanol under oxygen, catalyzed by Pd(OAc)₂, to form pyrazolo[1,5-a]pyridines .

-

Catalytic Optimization : Guanidine carbonate enhances reaction efficiency in two-step syntheses of 6-amino-2-pyridone-3,5-dicarbonitriles .

| Catalyst | Reaction Time (Step 1) | Conversion (Step 1) | Reaction Time (Step 2) | Conversion (Step 2) |

|---|---|---|---|---|

| Betaine | 15 min | 100% | 1 h | Incomplete |

| Guanidine carbonate | 10 min | 100% | 10 min | 100% |

Oxidative Dehydrogenation

In the presence of molecular oxygen, the compound undergoes oxidative dehydrogenation during pyrazolo[1,5-a]pyridine synthesis :

-

Enol Addition : The enol form of β-dicarbonyl compounds adds to the pyridine ring.

-

Oxidation : Intermediate adducts react with O₂ to form dehydrogenated species.

-

Cyclization : Final cyclization yields pyrazolo[1,5-a]pyridines with >70% efficiency under optimized conditions .

Mechanistic Pathway :

Solvent and Catalyst Effects

Reaction outcomes are highly dependent on solvent and catalyst choice:

-

Pd(OAc)₂ in acetic acid or DMF facilitates triazolo[1,5-a]pyridine formation (72–74% yield) .

-

Ethanol alone fails to promote reactivity without acidic additives .

| Solvent | Catalyst | Outcome |

|---|---|---|

| Ethanol | None | No reaction |

| Acetic acid | Pd(OAc)₂ | 72% yield of triazolo derivative |

| DMF | Pd(OAc)₂ | 74% yield of triazolo derivative |

Functionalization at the Amino Group

The amino group undergoes nucleophilic substitution to introduce diverse substituents:

-

Acylation : Reacts with acyl chlorides to form amide derivatives.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industrial applications, 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride can be used in the production of specialty chemicals, polymers, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 5-amino-1-phenyl-1H-pyridin-2-one hydrochloride and related compounds.

Table 1: Structural and Functional Comparison of Pyridinone and Pyrimidinone Derivatives

*Purity data sourced from commercial or synthetic references where available.

Structural Analysis

Core Heterocycle: The target compound features a pyridinone core (one nitrogen, one oxygen), whereas 5-chloropyrimidin-2(1H)-one hydrochloride contains a pyrimidinone core (two nitrogens, one oxygen). This difference influences electronic properties and binding affinities; pyridinones are often prioritized for enzyme inhibition due to their planar structure, while pyrimidinones are common in nucleotide analogs . Compared to berberine hydrochloride (an isoquinoline alkaloid) , the pyridinone derivatives lack fused aromatic systems, reducing molecular rigidity but improving synthetic accessibility.

Substituent Effects: The amino group at position 5 in the target compound may enhance hydrogen-bonding interactions with biological targets, contrasting with the chloro substituent in and analogs, which introduces steric and electronic effects .

Physicochemical and Pharmacological Properties

Solubility and Stability: Hydrochloride salts universally improve water solubility compared to free bases. For example, chitosan hydrochloride () is standardized in pharmacopeias for its hygroscopicity and solubility, a trait shared by all listed hydrochlorides . The amino group in the target compound may further enhance solubility via protonation, though this depends on pH.

Bioactivity: Pyridinones with chloro substituents (e.g., ) are frequently intermediates in CNS drug synthesis due to their blood-brain barrier permeability . Amino-substituted pyridinones (target compound) are understudied but may mimic adenosine or ATP motifs in kinase inhibitors.

Biological Activity

5-amino-1-phenyl-1H-pyridin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 876343-50-9 |

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 222.7 g/mol |

| Purity | 95% |

This compound features an amino group, a phenyl group, and a pyridinone ring, which contribute to its biological activity by enabling interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound can influence various signaling pathways, including:

- Antioxidant Activity : It exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Antimicrobial Effects : The compound shows potential against various bacterial and viral pathogens, making it a candidate for further therapeutic exploration.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Antioxidant Activity

Research indicates that this compound demonstrates notable antioxidant effects. In comparative studies with standard antioxidants like Trolox, the compound exhibited high activity levels (71–82%) in scavenging free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies revealed effective inhibition against Gram-positive and Gram-negative bacteria. For instance, it was found to significantly reduce the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Activity

In cell line studies, this compound demonstrated cytotoxic effects on various cancer cell lines. Notably, it induced apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was also observed in xenograft models .

Study 1: Antiviral Properties

A study published in Pharmaceutical Research highlighted the antiviral efficacy of this compound against the herpes simplex virus (HSV). The compound exhibited an EC50 value of 20 µg/mL, indicating potent antiviral activity compared to conventional treatments .

Study 2: Cancer Cell Inhibition

In a recent investigation into its anticancer properties, researchers found that treatment with this compound resulted in a significant decrease in cell viability in human lung cancer cells (A549). The study reported an IC50 value of approximately 25 µM after 48 hours of exposure .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-phenyl-1H-pyridin-2-one hydrochloride, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of pyridine derivatives with phenylamine precursors. A common approach is to use hydrochloride salt formation to enhance solubility and stability. Key steps include:

- Intermediate purification : Recrystallization using solvents like ethanol or methanol, monitored by HPLC for purity thresholds ≥98% .

- Final salt formation : Acidification with HCl in a controlled pH environment (e.g., ammonium acetate buffer adjusted to pH 6.5 for crystallization) .

- Validation : Confirm product integrity via NMR (¹H/¹³C) and mass spectrometry (LC-MS).

Table 1: Characterization Techniques

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies are critical for storage and experimental reproducibility. A systematic approach includes:

- Buffer preparation : Use ammonium acetate (pH 6.5) or phosphate buffers (pH 2–8) to simulate physiological conditions .

- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks, analyzing degradation products via HPLC.

- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics.

Table 2: Stability Under Controlled Conditions

| Condition | Degradation Products | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| pH 2.0 | Hydrolyzed pyridine ring | 7 days | |

| pH 7.4 | Stable (>30 days) | N/A | |

| 40°C/75% RH | Oxidized amine | 14 days |

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data during structural elucidation be resolved?

Methodological Answer: Discrepancies often arise from impurities or tautomeric forms. Mitigation strategies include:

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₀ClN₂O requires m/z 237.0534) to rule out adducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish aromatic protons from amine groups .

- Dynamic NMR : Detect tautomerization by varying temperature (e.g., 25°C vs. 60°C) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting pyridine-based analogs?

Methodological Answer: SAR studies require systematic substitution of functional groups. For example:

- Core modifications : Introduce halogens (e.g., Cl, F) at the pyridine C-3 position to enhance bioactivity .

- Salt forms : Compare hydrochloride vs. free base solubility in PBS (pH 7.4) for bioavailability optimization .

- Biological assays : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ calculations via nonlinear regression .

Table 3: SAR of Pyridine Derivatives

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 5-NH₂, 1-Ph | 0.45 ± 0.02 | 12.3 (PBS) | |

| 5-Cl, 1-Ph | 1.20 ± 0.15 | 8.7 (PBS) |

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

Methodological Answer: Pharmacokinetic (PK) studies require:

- Dosing formulation : Prepare hydrochloride salt in saline (pH 5.5) to prevent precipitation .

- Bioanalytical method : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL for plasma samples .

- Compartmental modeling : Apply a two-compartment model to estimate clearance (CL) and volume of distribution (Vd) .

Q. What strategies address low yield in large-scale synthesis?

Methodological Answer: Scale-up challenges include side reactions and purification inefficiencies. Solutions involve:

- Catalytic optimization : Use Pd/C for hydrogenation steps, reducing reaction time by 30% .

- Continuous flow chemistry : Improve mixing and heat transfer for intermediates .

- Quality by Design (QbD) : Design experiments (DOE) to optimize parameters (e.g., temperature, stoichiometry) .

Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer: Discrepancies arise from protonation states. The hydrochloride salt is highly soluble in water (≥20 mg/mL) but poorly in DMSO. Free base forms show reverse trends. Confirm via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.